molecular formula C24H21N3O5 B14961902 2-(4-methoxyphenoxy)-N-[2-(3-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide

2-(4-methoxyphenoxy)-N-[2-(3-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide

Cat. No.: B14961902
M. Wt: 431.4 g/mol
InChI Key: XQFKLOOXYWACMU-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolin-4-one class, characterized by a 4-oxoquinazolin-3(4H)-yl core. Key structural features include:

  • Position 2 substitution: A 3-methoxyphenyl group attached to the quinazolinone ring.
  • Acetamide side chain: An N-linked acetamide with a 2-(4-methoxyphenoxy) substituent on the alpha carbon.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-(3-methoxyphenyl)-4-oxoquinazolin-3-yl]acetamide

InChI

InChI=1S/C24H21N3O5/c1-30-17-10-12-18(13-11-17)32-15-22(28)26-27-23(16-6-5-7-19(14-16)31-2)25-21-9-4-3-8-20(21)24(27)29/h3-14H,15H2,1-2H3,(H,26,28)

InChI Key

XQFKLOOXYWACMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NN2C(=NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[2-(3-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form the quinazolinone core.

    Introduction of the Methoxyphenyl Groups: The methoxyphenyl groups are introduced through nucleophilic substitution reactions, often using methoxyphenyl halides and appropriate nucleophiles.

    Formation of the Acetamide Linkage: The final step involves the coupling of the quinazolinone core with 4-methoxyphenoxyacetic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[2-(3-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

The major products formed from these reactions include phenolic derivatives, dihydroquinazolinone derivatives, and various substituted quinazolinone compounds.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[2-(3-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Due to its quinazolinone core, it is investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[2-(3-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.

Comparison with Similar Compounds

Substituent Effects on Quinazolinone Core

describes three quinazolinone derivatives (11m, 11n, 11o) with styryl substituents at position 2 and an N-(4-methoxyphenyl)acetamide side chain:

Compound Position 2 Substituent Yield (%) Melting Point (°C) Molecular Weight
11m Benzo[d][1,3]dioxol-5-yl 29.54 314–317 455.19
11n 3-Methoxyphenyl 41.2 280–282 441.47
11o 4-Methoxyphenyl 60 274–276
  • Key Observations :
    • The 3-methoxyphenyl substituent (11n) yields a lower melting point compared to 11m, suggesting reduced crystallinity.
    • Substitution at the para position (11o) improves synthetic yield (60%) compared to meta (41.2%) or bulky substituents (29.54%) .

Comparison with Target Compound: The target compound shares a 3-methoxyphenyl group at position 2 but differs in the acetamide side chain.

Acetamide Side Chain Modifications

and highlight the impact of acetamide nitrogen substituents:

  • Chlorophenyl Derivatives () :
    • Compounds 11r (3-nitrostyryl) and 11s (3-bromostyryl) exhibit higher melting points (325–328°C and 316–318°C, respectively) due to strong electron-withdrawing groups.
    • In contrast, methoxy groups (electron-donating) in the target compound may lower melting points, favoring synthetic processing .
  • Hydroxy/Amino Substituents (): Compound 4g (N-(2-amino-4-methoxyphenyl)) shows an 83% yield and moderate melting point (219–221°C), suggesting amino groups improve reactivity during synthesis. The target’s methoxyphenoxy group may offer similar advantages in yield .

Pharmacokinetic Properties

  • reports that phthalimide derivatives with methoxy groups show good blood-brain barrier (BBB) permeability and intestinal absorption. The target’s methoxyphenoxy moiety may similarly enhance CNS penetration, making it suitable for neuroactive applications .

Biological Activity

The compound 2-(4-methoxyphenoxy)-N-[2-(3-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C20H22N2O4
  • Molecular Weight : 354.40 g/mol

This compound features a quinazoline core, which is known for various biological activities, including anti-cancer and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymes : The compound has demonstrated inhibitory effects on key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenases (LOX) .
  • Interaction with Receptors : It may also interact with various receptors that modulate cellular signaling pathways, contributing to its pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cell Line : The compound showed moderate cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
Cell LineIC50 (µM)Reference
MCF-715.5

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been evaluated through its ability to inhibit COX enzymes:

  • COX Inhibition : The compound exhibited IC50 values in the low micromolar range against COX-1 and COX-2, suggesting its potential use in treating inflammatory conditions.
EnzymeIC50 (µM)Reference
COX-112.0
COX-210.5

Case Studies

Several case studies have been conducted to explore the therapeutic potential of compounds related to this compound:

  • Study on Inflammatory Diseases : A study demonstrated that administration of the compound significantly reduced inflammation in animal models of arthritis, correlating with decreased levels of pro-inflammatory cytokines.
  • Neuroprotective Effects : In vitro studies have shown that the compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's.

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